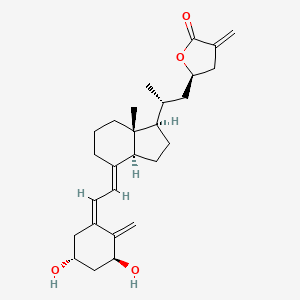

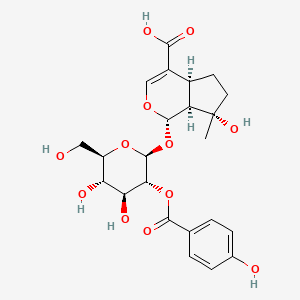

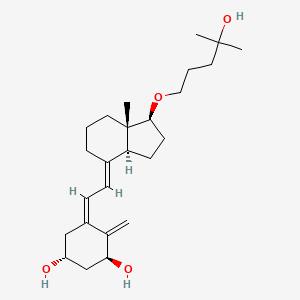

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is a vitamin D receptor antagonist . It is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .

Synthesis Analysis

The biosynthesis of 25-hydroxyvitamin D3-26,23-lactone involves the incubation of two known metabolites of 25-hydroxyvitamin D3–23,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3–with kidney homogenate prepared from vitamin D-supplemented chickens . It is found that 23,25-Dihydroxyvitamin D3 is a far better substrate for production of 25-hydroxyvitamin D3-26,23-lactone than is 25,26-dihydroxyvitamin D3 .Molecular Structure Analysis

The molecular structure of “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is determined by the species specificity of VDR, especially in the C-terminal region . The critical interaction between this compound and the two C-terminal hVDR Cys residues mediates the antagonistic effect of this compound .Chemical Reactions Analysis

The compound “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .Applications De Recherche Scientifique

Antagonistic Actions on Cell Differentiation

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone demonstrates antagonistic actions on cell differentiation. In human promyelocytic leukemia (HL-60) cells, it inhibits HL-60 cell differentiation induced by 1alpha,25-dihydroxyvitamin D(3) but not differentiation caused by all-trans retinoic acid. This suggests its selective inhibitory role in certain cellular differentiation processes (Ishizuka et al., 2000).

Effects on Vitamin D Hormone Receptor

The compound shows varying effects on the binding affinity for vitamin D hormone receptors. Its structural modifications, such as C24-alkylation and C2alpha-functionalization, have been shown to impact its binding affinity and antagonistic activity, with certain modifications leading to significantly enhanced biological activities (Saito et al., 2006).

Role in Vitamin D Metabolism

Research indicates the involvement of (23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone in vitamin D metabolism. It's implicated in the catabolism of 1alpha,25-dihydroxyvitamin D(3), with studies demonstrating its synthesis in the kidney and its role in vitamin D3 metabolism (Tanaka et al., 1980).

Propriétés

IUPAC Name |

(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODSJHDCZTVAT-JXJLEVNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone | |

CAS RN |

173388-21-1 |

Source

|

| Record name | TEI 9648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B1240707.png)

![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)

![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)

![N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide](/img/structure/B1240725.png)